molecular formula C11H15NO B12536324 4-(Allyloxy)-N-ethylaniline CAS No. 657394-04-2

4-(Allyloxy)-N-ethylaniline

Katalognummer: B12536324
CAS-Nummer: 657394-04-2
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: IZENNYDVCSRLBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Allyloxy)-N-ethylaniline is an organic compound that belongs to the class of aniline derivatives It features an allyloxy group attached to the para position of the aniline ring and an ethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-N-ethylaniline can be achieved through several methods. One common approach involves the reaction of 4-hydroxyaniline with allyl bromide in the presence of a base such as potassium carbonate to form 4-allyloxyaniline. This intermediate is then reacted with ethyl iodide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The reactions are carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Allyloxy)-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Allyloxy)-N-ethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Allyloxy)-N-ethylaniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Allyloxy-4-propoxybenzene: Similar in structure but with a propoxy group instead of an ethyl group.

    1,4-Diallyloxybenzene: Contains two allyloxy groups instead of one.

    1,4-Dipropoxybenzene: Contains two propoxy groups instead of one allyloxy group.

Uniqueness

4-(Allyloxy)-N-ethylaniline is unique due to the presence of both an allyloxy group and an ethyl group attached to the aniline ring. This combination of functional groups imparts specific chemical and physical properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

657394-04-2

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

N-ethyl-4-prop-2-enoxyaniline

InChI

InChI=1S/C11H15NO/c1-3-9-13-11-7-5-10(6-8-11)12-4-2/h3,5-8,12H,1,4,9H2,2H3

InChI-Schlüssel

IZENNYDVCSRLBO-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC=C(C=C1)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.